N-cyclopropyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Overview
Description
N-cyclopropyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H14FN3O2 and its molecular weight is 287.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopropyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 287.10700486 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cardiotonic Activity
Research has identified related compounds with potent positive inotropic effects in animal models, suggesting potential applications in developing treatments for heart conditions. For example, derivatives of dihydropyridazinone have been shown to exhibit significant inotropic activity, indicating their utility in designing novel cardiotonics (Robertson et al., 1986).
Neuroprotective and Dermatological Applications
Compounds with pyridazino(4,5-b)indole-1-acetamide structures have been identified to possess activities across various therapeutic areas, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002). This suggests a wide range of potential research applications in exploring treatments for related conditions.
Synthesis of Fused Azines
Research into the synthesis of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives opens pathways for creating a variety of fused azines, which have potential applications in developing new pharmaceutical compounds (Ibrahim & Behbehani, 2014). These synthetic routes offer avenues for the exploration of new drug molecules.
Histamine H3-Receptor Antagonism
Compounds like ciproxifan, acting as histamine H3-receptor antagonists, have been explored for their potential in treating various central nervous system disorders. The synthesis and characterization of these compounds provide insights into the development of drugs targeting the histamine H3 receptor (Stark, 2000).
Antioxidant Activity
Research on paracetamol (PCM; N-(4-hydroxyphenyl)acetamide) and its effects on freshwater bivalves indicates potential antioxidant activities, with implications for environmental and pharmaceutical research (Parolini et al., 2010).
Properties
IUPAC Name |
N-cyclopropyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-11-3-1-10(2-4-11)13-7-8-15(21)19(18-13)9-14(20)17-12-5-6-12/h1-4,7-8,12H,5-6,9H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWHJAKDQWIWCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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